8-(butylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

描述

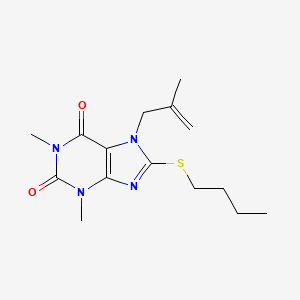

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic core with substitutions at positions 1, 3, 7, and 8. Key structural features include:

- 1- and 3-positions: Methyl groups, enhancing steric stability and modulating electronic properties.

- 7-position: A 2-methylprop-2-en-1-yl (methallyl) group, introducing a reactive allyl moiety that may influence conformational flexibility or interact with biological targets via π-orbital interactions.

The compound’s molecular formula is C₁₅H₂₂N₄O₂S, with a molecular weight of 322.43 g/mol. Its structural uniqueness lies in the combination of a long alkyl chain (butylsulfanyl) and an unsaturated methallyl group, distinguishing it from other purine derivatives .

属性

IUPAC Name |

8-butylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-6-7-8-22-14-16-12-11(19(14)9-10(2)3)13(20)18(5)15(21)17(12)4/h2,6-9H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWKSKPKOKUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve high-quality products suitable for commercial applications .

化学反应分析

Oxidation of the Butylsulfanyl Group

The butylsulfanyl (-S-C₄H₉) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is well-documented in thioether-containing compounds .

| Reaction | Conditions | Product |

|---|---|---|

| Oxidation to sulfoxide | H₂O₂, mild acidic/neutral | 8-(butylsulfinyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-... |

| Oxidation to sulfone | Strong oxidants (e.g., KMnO₄) | 8-(butylsulfonyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-... |

These transformations are critical for modifying the compound’s pharmacokinetic properties, as sulfoxides and sulfones exhibit altered solubility and metabolic stability .

Reactivity of the Purine Core

The purine-2,6-dione scaffold can undergo substitution or ring-opening reactions under specific conditions:

Hydrolysis

In acidic or alkaline environments, the purine ring may hydrolyze. For example:

-

Acidic hydrolysis : Cleavage of the N7-C8 bond, yielding imidazole and pyrimidine fragments .

-

Alkaline hydrolysis : Deprotonation at N9, leading to ring opening and formation of urea derivatives .

Substitution at C8

The electron-deficient C8 position (adjacent to the sulfanyl group) is prone to nucleophilic substitution. For instance, displacement of the butylsulfanyl group with amines or alcohols could occur under basic conditions .

Reactivity of the 2-Methylprop-2-en-1-yl Group

The allyl (2-methylprop-2-en-1-yl) substituent at N7 participates in addition and polymerization reactions:

| Reaction | Conditions | Product |

|---|---|---|

| Electrophilic addition | HBr, peroxides | 7-(2-bromo-2-methylpropyl)-... |

| Radical polymerization | AIBN initiator, heat | Polymeric derivatives |

These reactions are relevant for developing prodrugs or controlled-release formulations .

Degradation Pathways

Stability studies on related purine diones reveal common degradation products under stress conditions (heat, light, humidity) :

| Condition | Primary Degradation Pathway | Major Degradation Product |

|---|---|---|

| Thermal | Sulfanyl group oxidation | Sulfoxide/sulfone derivatives |

| Hydrolytic | Purine ring hydrolysis | Imidazole- and pyrimidine-based fragments |

| Photolytic | Allyl group isomerization/cleavage | 7-(2-methylpropanal)-... |

Synthetic Modifications

The compound serves as a precursor for structural analogs. Key modifications include:

-

Alkylation/arylation at N9 using alkyl halides or aryl boronic acids .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) at C8 after sulfanyl group removal .

Stability in Formulations

Polymer-based formulations (e.g., fast-gelling hydrogels) can stabilize the compound against hydrolysis and oxidation . Encapsulation in cyclodextrins or liposomes further enhances shelf-life .

科学研究应用

8-(butylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. It is characterized by a unique structure featuring a butylsulfanyl group, a dimethyl group, and a methylprop-2-en-1-yl group attached to a tetrahydro-1H-purine-2,6-dione core. The compound has the molecular formula C15H22N4O2S and a molecular weight of approximately 342.43 g/mol.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, automated control systems, and advanced purification techniques.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation It can be oxidized to form sulfoxides or sulfones.

- Reduction Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

- Substitution It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles, depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions. The major products depend on the specific reaction pathway; oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

- Biology It is investigated for potential biological activities, including enzyme inhibition and receptor binding.

- Medicine It is explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

- Industry It is utilized in developing new materials, pharmaceuticals, and agrochemicals.

Similar Compounds

作用机制

The mechanism of action of 8-(butylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

相似化合物的比较

Structural Comparison

The table below compares substituents and molecular properties of the target compound with structurally related purine-2,6-diones:

Key Observations :

- 8-Substituent Diversity : The target’s butylsulfanyl group provides moderate lipophilicity, whereas chlorobenzylsulfanyl () introduces aromaticity and polarity. Dihydroxypropylsulfanyl () enhances hydrophilicity via hydroxyl groups.

Physicochemical Properties

- Lipophilicity : The butylsulfanyl group (logP ≈ 2.5) increases membrane permeability compared to dihydroxypropylsulfanyl (logP ≈ 0.5) but is less lipophilic than chlorobenzylsulfanyl (logP ≈ 3.8).

- Solubility: The target compound’s solubility in polar solvents (e.g., methanol) is moderate, whereas dihydroxypropylsulfanyl derivatives () exhibit higher aqueous solubility due to hydroxyl groups.

生物活性

8-(butylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure incorporates a butylsulfanyl group and is being investigated for various biological activities, including potential therapeutic effects in medicine.

The compound's IUPAC name is 8-butylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione. It has a molecular formula of and a molecular weight of approximately 342.43 g/mol. The compound's structure is characterized by the presence of several functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. This inhibition can lead to therapeutic effects in conditions where enzyme activity contributes to disease pathology.

2. Receptor Binding

Studies suggest that this compound may interact with specific receptors in the body. These interactions can modulate receptor activity, acting as either agonists or antagonists depending on the target .

3. Anticancer Potential

Preliminary investigations indicate that this compound may possess anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through competitive inhibition. This interaction can activate or deactivate various cellular pathways leading to the observed biological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

Research Findings

Recent research highlights include:

- Antioxidant Activity : The compound exhibits antioxidant properties which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and purity?

- Answer : Synthesis of purine derivatives typically involves multi-step organic reactions, such as alkylation or sulfanyl substitution. For this compound, focus on optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize the 8-(butylsulfanyl) and 7-(2-methylprop-2-en-1-yl) groups. Purification via column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is recommended, followed by recrystallization to enhance purity . Membrane separation technologies (e.g., nanofiltration) may also improve isolation efficiency for thermally sensitive intermediates .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Answer : Structural analogs (e.g., 8-benzyltheophylline derivatives) suggest modifying the solvent system to include DMSO-water mixtures (≤10% DMSO) for aqueous solubility. Alternatively, use cyclodextrin-based complexation to enhance bioavailability without altering the compound’s pharmacophore .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 1,3-dimethyl groups and butylsulfanyl chain) via H and C NMR.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion).

- X-ray Crystallography : Resolve ambiguities in stereochemistry (see crystallographic data for related purine-diones in ).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Answer : Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the purine core and substituents. Molecular docking against target proteins (e.g., adenosine receptors) can predict binding affinities. COMSOL Multiphysics integration enables dynamic simulation of reaction pathways for scalable synthesis .

Q. What experimental strategies resolve contradictions in reported pharmacological data for structurally similar purine-diones?

- Answer : Cross-validate in vivo results using standardized assays (e.g., cAMP modulation for adenosine receptor activity). For example, Georges et al. (1962) resolved discrepancies in theophylline analogs by comparing metabolite profiles across species . Replicate studies under controlled metabolic conditions (e.g., hepatic microsomal assays) to isolate confounding factors .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

- Answer :

- Variable Substituents : Systematically modify the butylsulfanyl chain (e.g., length, branching) and 2-methylprop-2-en-1-yl group.

- Control Experiments : Include reference compounds (e.g., 8-phenyltheophylline ) to benchmark activity.

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s enzyme inhibition?

- Answer : Link research to the "lock-and-key" model for enzyme-substrate interactions. For example, Dodion et al. (1962) used Michaelis-Menten kinetics to elucidate metabolic pathways of purine derivatives, identifying rate-limiting steps in hepatic clearance .

Q. How should researchers integrate bibliometric analysis to identify knowledge gaps in purine-dione pharmacology?

- Answer : Use tools like VOSviewer to map publication trends (e.g., adenosine receptor targeting vs. anti-inflammatory applications). Focus on understudied areas such as long-term toxicity or cross-species metabolic variability .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。